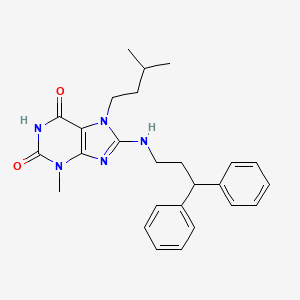

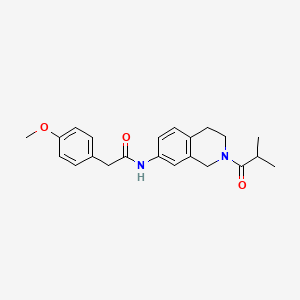

1-benzyl-3-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of significant interest in medicinal chemistry due to their potential biological applications. In the provided studies, various substituted benzamides and carboxamides have been synthesized using different starting materials and reaction conditions. For instance, one study reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Another study describes the synthesis of a novel pyrazole derivative with a benzo[d][1,3]dioxol-5-yl and a 3-methylthiophen-2-yl substituent, which was characterized by various spectroscopic methods and X-ray crystallography . Additionally, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine and various hydroxylamines and carbazates have been explored, leading to a range of N-substituted pyrazole derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized pyrazole derivatives have been characterized using a variety of techniques, including FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies. For example, the crystal structure of one compound revealed a twisted conformation between the pyrazole and thiophene rings, with the pyrazole ring adopting an E-form and an envelope conformation . Theoretical studies, including DFT calculations, have been employed to compare the experimental data with optimized molecular geometries and electronic structures, providing insights into the electrophilic and nucleophilic regions of the molecular surface .

Chemical Reactions Analysis

The reactivity of the synthesized pyrazole derivatives has been investigated through various functionalization reactions. The reaction mechanisms have been studied both experimentally and theoretically, revealing the formation of different products depending on the reaction conditions and the nature of the reactants . For instance, the reaction of 1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine resulted in the formation of a 1H-pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as their thermal stability, have been assessed using techniques like thermogravimetric analysis. The compounds' electronic structures, including Mulliken atomic charges and molecular electrostatic potential, have been calculated to understand their reactivity and potential as biological agents. Nonlinear optical properties have also been discussed based on polarizability and hyperpolarizability values . The biological evaluation of these compounds has shown potential inhibitory activity against enzymes like alkaline phosphatase and ecto-5'-nucleotidase, suggesting their relevance in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of pyrazole derivatives, including compounds structurally related to 1-benzyl-3-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide, has been extensively studied. For instance, the synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives through the functionalization reactions of related compounds has demonstrated the versatility of pyrazole derivatives in organic synthesis (Yıldırım et al., 2005). These studies provide a foundation for the synthesis of specific compounds like 1-benzyl-3-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide, highlighting the importance of pyrazole derivatives in the development of new chemical entities.

Structural Studies

The crystal and molecular structures of pyrazole derivatives have been a focus of several studies, offering insights into their potential applications. For example, the analysis of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and related compounds has provided detailed information on their supramolecular aggregation, facilitated by hydrogen bonding and π-π interactions, which could be relevant for understanding the structural properties of 1-benzyl-3-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide (Kranjc et al., 2012).

Applications in Herbicide Development

Pyrazole derivatives have also been investigated for their potential applications beyond the pharmaceutical realm, such as in agriculture. The synthesis and herbicidal activity of pyrazole-4-carboxamide derivatives demonstrate the potential utility of these compounds in developing new herbicides (Ohno et al., 2004). This application underscores the broad utility of pyrazole derivatives, suggesting that compounds like 1-benzyl-3-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide could have diverse applications beyond their initial scope.

Eigenschaften

IUPAC Name |

1-benzyl-N-(2,4-dimethoxyphenyl)-3-phenylmethoxypyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c1-31-21-13-14-23(24(15-21)32-2)27-25(30)22-17-29(16-19-9-5-3-6-10-19)28-26(22)33-18-20-11-7-4-8-12-20/h3-15,17H,16,18H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBFGSANUHGMNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

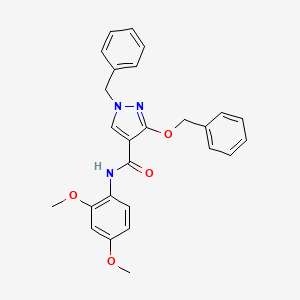

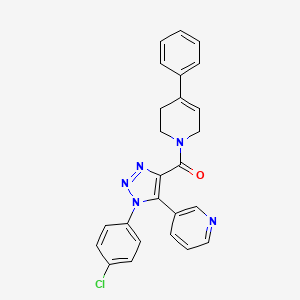

![2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2514238.png)

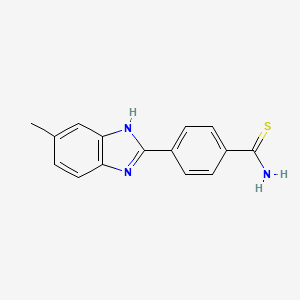

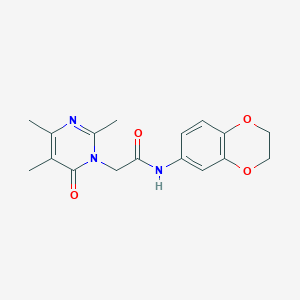

![(4-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514239.png)

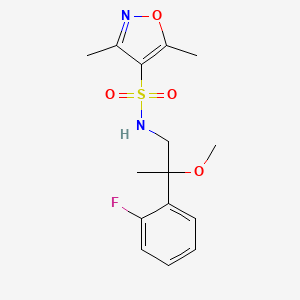

![2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole](/img/structure/B2514248.png)

![2-[(4-Fluorosulfonyloxybenzoyl)amino]pyridine](/img/structure/B2514249.png)